Technical Deep Dive: Structural Elucidation of Amphidinolide Q
Technical Deep Dive: Structural Elucidation of Amphidinolide Q
Executive Summary
Amphidinolide Q is a cytotoxic 12-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1] Its structural elucidation represents a classic case study in natural product chemistry, evolving from initial planar structure determination via 2D NMR to absolute stereochemical assignment using advanced derivatization techniques and total synthesis. This guide details the technical workflow used to solve its structure, emphasizing the integration of spectroscopic data, chemical degradation, and synthetic validation.
Isolation and Molecular Definition
Source and Extraction
The molecule was originally isolated from the symbiotic dinoflagellate Amphidinium sp. (strain Y-5), cultured in a laboratory setting.[2] The isolation protocol required a multi-step chromatographic approach to separate Amphidinolide Q from a complex mixture of related congeners (Amphidinolides A-P).
Protocol: Isolation Workflow
-
Cultivation: Amphidinium sp.[1][2][3][4][5][6][7][8] cultured in unialgal condition (3000 L).
-
Extraction: Harvested cells extracted with MeOH/Toluene (3:1).
-
Partitioning: Toluene-soluble fraction separated.
-
Purification:
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Silica gel column chromatography (CHCl3/MeOH gradient).
-
Gel filtration (Sephadex LH-20).
-
Reverse-phase HPLC (ODS column) to yield pure Amphidinolide Q.
-
Molecular Formula Determination
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or Electrospray Ionization (ESI-MS) established the molecular formula.
-
Key Data Point: The presence of a sodium adduct ion
consistent with a macrolide structure containing specific degrees of unsaturation (lactone ring, exomethylene, ketone).
Planar Structure Elucidation (NMR Spectroscopy)[2]
The planar structure was solved using a suite of 2D NMR techniques to establish connectivity.[2] The 12-membered lactone ring is a distinguishing feature, smaller than the 26-membered rings found in other Amphidinolides (e.g., B, H).
Fragment Assembly via COSY and TOCSY
Proton-proton connectivities were mapped using
-
Fragment A (C2–C4): Identification of the ester linkage and adjacent methylene/methine protons.
-
Fragment B (C6–C12): Tracing the carbon chain through the exomethylene group and secondary alcohols.
Macrocyclization Logic via HMBC
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was critical for linking the spin systems across quaternary carbons and heteroatoms.
-
Ester Linkage: A diagnostic correlation was observed between the C-1 carbonyl carbon and the proton at the lactone closure site (typically C-11 or C-13 depending on numbering conventions).
-
Exomethylene: Correlations from the exocyclic methylene protons to adjacent carbons confirmed the position of the double bond within the ring or side chain.
Data Summary Table (Representative Signals)
| Position | Type | Key HMBC Correlations | ||
| C-1 | Carbonyl | - | ~170-175 ppm | H-2, H-13 (Lactone closure) |
| C-12 | Exomethylene | ~4.8 - 5.0 ppm (singlets) | ~110-115 ppm | C-11, C-13 |
| C-X | Oxymethine | ~3.5 - 5.0 ppm | ~70-80 ppm | C-1 (if lactone) |
Stereochemical Assignment
The absolute configuration of Amphidinolide Q was not fully resolved in the initial isolation (1991). It required a dedicated study (Takahashi et al., 2008) utilizing the modified Mosher's method and J-based configuration analysis.
Modified Mosher’s Method
To determine the absolute configuration of secondary alcohols, the molecule was derivatized with
Protocol: MTPA Ester Analysis
-
Derivatization: Treat separate aliquots of Amphidinolide Q with
- and -MTPA-Cl in pyridine. -
NMR Analysis: Acquire
NMR spectra for both esters. -
Calculation: Calculate
for protons neighboring the chiral center. -
Assignment: A positive
indicates protons on the right side of the plane (Model A), while negative values indicate the left.
Stereogenic Centers
The analysis established the absolute configurations as 4R, 7R, 9S, 11R, 13R . This revision was crucial, as earlier assumptions based on homology with other Amphidinolides were insufficient.
Synthetic Validation (Total Synthesis)
The ultimate proof of structure was the total synthesis achieved by Kobayashi’s group (2009). This synthesis confirmed the stereochemical assignment and provided material for further biological testing.
Retrosynthetic Strategy
The synthesis disconnected the molecule into two key segments:
-
Segment A: Containing the C1–C9 fragment (constructed via Myers alkylation).
-
Segment B: Containing the C10–C15 fragment (constructed via Julia coupling).
Key Synthetic Steps[9]
-
Julia-Kocienski Olefination: Used to form the C=C double bonds with high stereocontrol (
-selectivity). -
Myers Asymmetric Alkylation: Introduced the methyl stereocenters with high enantiomeric excess.
-
Yamaguchi Macrolactonization: The final ring-closing step, forming the 12-membered lactone from the seco-acid precursor.
Figure 1: Convergent synthetic strategy for Amphidinolide Q validation.
Elucidation Workflow Diagram
The following diagram summarizes the logical flow from isolation to final structural confirmation.
Figure 2: Structural elucidation workflow from isolation to synthetic confirmation.
References
-
Kobayashi, J., et al. (1991). Amphidinolides Q, R, S, T, and U, new cytotoxic macrolides from the dinoflagellate Amphidinium sp. Journal of Natural Products, 54(5), 1435-1439. Link
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Takahashi, Y., Kubota, T., & Kobayashi, J. (2008). Absolute Stereochemistry of Amphidinolide Q. Organic Letters, 10(17), 3709-3711. Link
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Hangyou, M., Ishiyama, H., Takahashi, Y., & Kobayashi, J. (2009).[3] Total Synthesis of Amphidinolide Q. Organic Letters, 11(21), 5046-5049.[3] Link
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Kawa, K., Hara, A., Ishikawa, Y., & Nishiyama, S. (2011).[1] Synthesis of Key Fragments of Amphidinolide Q—A Cytotoxic 12-membered Macrolide.[1] Molecules, 16(7), 5422-5436.[1] Link
Sources
- 1. Synthesis of key fragments of amphidinolide Q--a cytotoxic 12-membered macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Total synthesis of amphidinolide Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphidinolide X, a novel 16-membered macrodiolide from dinoflagellate Amphidinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphidinolide X, a novel 16-membered macrodiolide from dinoflagellate Amphidinium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Key Fragments of Amphidinolide Q — A Cytotoxic 12-membered Macrolide - PMC [pmc.ncbi.nlm.nih.gov]
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